molecular formula C3H8BrClSi B105987 (Bromomethyl)chlorodimethylsilane CAS No. 16532-02-8

(Bromomethyl)chlorodimethylsilane

Cat. No. B105987
CAS RN: 16532-02-8
M. Wt: 187.54 g/mol
InChI Key: CAURZYXCQQWBJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromomethyl compounds can involve different starting materials and reagents. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes is developed using propargylic carboxylates containing halogenated alkynes as substrates, which demonstrates the versatility of bromomethyl groups in chemical synthesis . Another paper describes the synthesis of bromomethyl-substituted organodisilanes through the reaction of (methoxymethyl)disilanes with triphenyldibromophoshporane . These methods highlight the reactivity of bromomethyl groups and their utility in constructing complex molecular architectures.

Molecular Structure Analysis

The molecular structure of bromomethyl compounds can significantly influence their physical and chemical properties. For example, the single crystal structure analysis of a brominated biindenylidenedione compound indicates that the substitution of hydrogen atoms by bromines can lead to changes in molecular arrangement . This suggests that the introduction of a bromomethyl group into a molecule can alter its structural properties, potentially affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Bromomethyl groups are reactive and can participate in various chemical reactions. The papers describe bromomethyl compounds undergoing Diels-Alder and cross-coupling reactions, which are important transformations in organic synthesis . Additionally, the bromination of certain intermediates to yield key compounds for anti-cancer drug synthesis indicates the role of bromomethyl groups in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can be affected by the presence of the bromomethyl group. For instance, the photochromic and photomagnetic properties of brominated biindenylidenedione compounds were investigated, showing that the substitution by bromines can considerably affect these properties . The synthesis of bromomethyl- and iodomethylacetoxysilanes also demonstrates the ability to modify the properties of silicon-containing compounds through halogenation .

Scientific Research Applications

  • Synthesis of Organodisilanes A study by Tamao and Kumada (1971) describes a convenient route for the synthesis of bromomethyl-substituted organodisilanes. This involves the reaction of (methoxymethyl)disilanes with triphenyldibromophoshporane. They also elaborated on the preparation of iodomethyl disilanes and 1,2-bis(chloromethyl)tetramethyldisilane (Tamao & Kumada, 1971).

  • Tandem Radical Cyclisation-Trapping Strategy Mulholland and Pattenden (2008) explored the use of α-bromosilyl ether derived from (bromomethyl)chlorodimethylsilane in a stereocontrolled tandem radical cyclisation-trapping process. This process was instrumental in synthesizing the fully substituted cyclopentene ring in viridenomycin, an antitumoral antibiotic (Mulholland & Pattenden, 2008).

  • Bromomethylation of Aromatic Compounds The study by Made and Made (1993) presents a convenient procedure for bromomethylation of aromatic compounds, highlighting the use of bromomethyl-substituted benzene derivatives in organic transformations (Made & Made, 1993).

  • Synthesis of Oxazoles Patil and Luzzio (2016) utilized 2-(halomethyl)-4,5-diphenyloxazoles, including bromomethyl analogues, as reactive scaffolds for synthetic elaboration in the preparation of various oxazoles (Patil & Luzzio, 2016).

  • Photocatalysis in Water Purification Ollis (1985) discussed the application of heterogeneous photocatalysis in studying the degradation of various halocarbons, including bromomethyl compounds, in dilute aqueous solutions. This process has potential applications in water purification (Ollis, 1985).

  • Development of Alkaline Anion Exchange Membranes Ran et al. (2012) reported on the development of imidazolium-type alkaline anion exchange membranes using bromomethylated poly(2,6-dimethyl-1,4-phenylene oxide), showcasing a potential application in fuel cell technology (Ran et al., 2012).

Safety And Hazards

(Bromomethyl)chlorodimethylsilane is classified as a dangerous substance. It is flammable and causes severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include using personal protective equipment, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

bromomethyl-chloro-dimethylsilane
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InChI

InChI=1S/C3H8BrClSi/c1-6(2,5)3-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAURZYXCQQWBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BrClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1066075
Record name Silane, (bromomethyl)chlorodimethyl-
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Molecular Weight

187.54 g/mol
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Physical Description

Colorless to yellow liquid; [Alfa Aesar MSDS]
Record name (Bromomethyl)dimethylchlorosilane
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Product Name

(Bromomethyl)chlorodimethylsilane

CAS RN

16532-02-8
Record name (Bromomethyl)chlorodimethylsilane
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Record name (Bromomethyl)chlorodimethylsilane
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Record name Silane, (bromomethyl)chlorodimethyl-
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Record name Silane, (bromomethyl)chlorodimethyl-
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Record name (bromomethyl)chlorodimethylsilane
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Record name (BROMOMETHYL)CHLORODIMETHYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Bromomethyl)chlorodimethylsilane
Reactant of Route 2
Reactant of Route 2
(Bromomethyl)chlorodimethylsilane

Citations

For This Compound
80
Citations
V Bellas, M Rehahn - Macromolecular Chemistry and Physics, 2009 - Wiley Online Library
Chemoselective stepwise coupling between living polymers and a heterobifunctional‐linking agent is shown to be a powerful methodology for block copolymer synthesis. This synthetic …
Number of citations: 21 onlinelibrary.wiley.com
V Pedretti, JM Mallet, P Sinaÿ - Carbohydrate research, 1993 - Elsevier
Ethyl 6-O-benzyl-2,3-dideoxy-α-d-erythro-hex-2-enopyranoside (2) was converted, in three steps and in 73% overall yield, into ethyl 6-O-benzyl-2,3-dideoxy-3-C-(hydroxymethyl)-α-d-…
Number of citations: 46 www.sciencedirect.com
NP Mulholland, G Pattenden - Tetrahedron, 2008 - Elsevier
Treatment of α-bromosilyl ether 27 derived from the substituted cyclopentenol 26 and (bromomethyl)chlorodimethylsilane, with 1,1′-azobis(cyclohexanecarbonitrile) in n-heptane at …
Number of citations: 9 www.sciencedirect.com
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
K Sato, S Ito, T Higashihara, K Fuchise - Reactive and Functional Polymers, 2021 - Elsevier
We have so far developed a method for the controlled ring-opening polymerization of cyclotrisiloxane catalyzed by strong organobasic compounds to produce various chain-end …
Number of citations: 6 www.sciencedirect.com
M Koreeda, AL Dhimane, L Fensterbank… - … of Reagents for …, 2001 - Wiley Online Library
[ 16532‐02‐8 ] C 3 H 8 BrClSi (MW 187.54) InChI = 1S/C3H8BrClSi/c1‐6(2,5)3‐4/h3H2,1‐2H3 InChIKey = CAURZYXCQQWBJO‐UHFFFAOYSA‐N (allylic, propargylic, and homoallylic …
Number of citations: 1 onlinelibrary.wiley.com
EL Kynaston, A Nazemi, LR MacFarlane… - …, 2018 - ACS Publications
We report the formation of near uniform block copolymer fiberlike micelles of controlled length with a crystalline polyselenophene core via the seeded growth process termed living …
Number of citations: 52 pubs.acs.org
JA Finkelstein, B Chenera… - Journal of the American …, 1995 - ACS Publications
The synthesis of peptides attached to a polymeric support by a detachable covalent linkage has significantly improved both efficiency and speed of preparation for even the most …
Number of citations: 180 pubs.acs.org
PC Van Dort, PL Fuchs - The Journal of Organic Chemistry, 1997 - ACS Publications
Aryl sulfones bearing an o-(bromomethyl)dimethylsilyl moiety (1), when heated with AIBN and tributyltin hydride, suffer radical elimination under mild conditions to give olefins and …
Number of citations: 33 pubs.acs.org
J Chmielecka, W Stańczyk - Synlett, 1990 - thieme-connect.com
(Bromomethyl) chlorodimethylsilane reacts with lithium metal or organolithium reagents to give a transient silaethylene species which dimerizes to give 1, 1, 3, 3-tetramethyl-1, 3-…
Number of citations: 2 www.thieme-connect.com

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